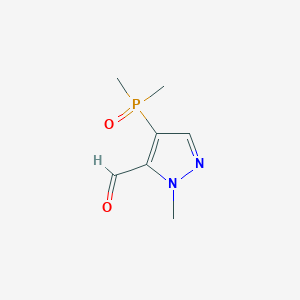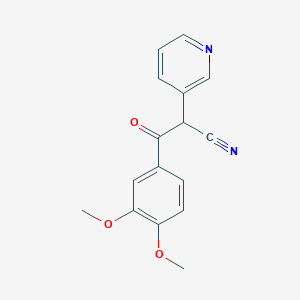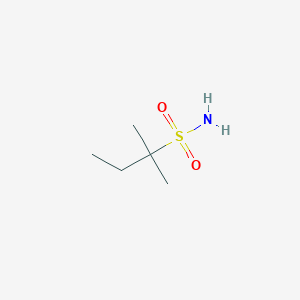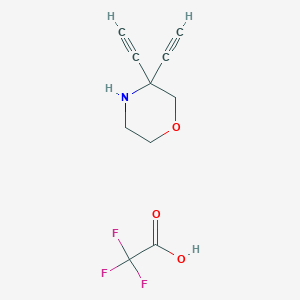
3-((Ethylamino)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Ethylamino)methyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethylamino group attached to the benzene ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Ethylamino)methyl)aniline typically involves the alkylation of aniline with ethylamine in the presence of a suitable catalyst. One common method is the reductive amination of benzaldehyde with ethylamine, followed by reduction of the resulting imine to yield the desired product. This reaction can be catalyzed by transition metal complexes such as palladium or ruthenium .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes that allow for efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3-((Ethylamino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed: The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted anilines depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-((Ethylamino)methyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of 3-((Ethylamino)methyl)aniline involves its interaction with various molecular targets and pathways. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparación Con Compuestos Similares
N-Methylaniline: An aniline derivative with a methyl group instead of an ethylamino group.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
N-Ethylaniline: Similar structure but lacks the methylene bridge.
Uniqueness: 3-((Ethylamino)methyl)aniline is unique due to the presence of both an ethylamino group and a methylene bridge, which confer distinct chemical and physical properties.
Propiedades
IUPAC Name |
3-(ethylaminomethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRZCCDNVNLMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)



![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid](/img/structure/B13515219.png)



![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine](/img/structure/B13515259.png)
